molecular formula C30H53NO2 B14261749 N-[2-(4-Hydroxyphenyl)ethyl]docosanamide CAS No. 155408-10-9

N-[2-(4-Hydroxyphenyl)ethyl]docosanamide

Cat. No.: B14261749
CAS No.: 155408-10-9
M. Wt: 459.7 g/mol
InChI Key: IMRCWIVSPJOTKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]docosanamide typically involves the reaction of docosanoic acid with 2-(4-hydroxyphenyl)ethylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the amide bond formation .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Hydroxyphenyl)ethyl]docosanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-Hydroxyphenyl)ethyl]docosanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]docosanamide involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular signaling pathways by binding to receptors or enzymes involved in these processes. The hydroxyphenyl ethyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Hydroxyphenyl)ethyl]hexadecanamide
  • N-[2-(4-Hydroxyphenyl)ethyl]octadecanamide
  • N-[2-(4-Hydroxyphenyl)ethyl]eicosanamide

Uniqueness

N-[2-(4-Hydroxyphenyl)ethyl]docosanamide is unique due to its long docosanamide chain, which imparts distinct physicochemical properties such as higher hydrophobicity and stability. This makes it particularly suitable for applications requiring long-chain amides .

Properties

CAS No.

155408-10-9

Molecular Formula

C30H53NO2

Molecular Weight

459.7 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]docosanamide

InChI

InChI=1S/C30H53NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(33)31-27-26-28-22-24-29(32)25-23-28/h22-25,32H,2-21,26-27H2,1H3,(H,31,33)

InChI Key

IMRCWIVSPJOTKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)O

Origin of Product

United States

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